2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3ClF6O and its molecular weight is 264.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Rhenium-Catalyzed Trifluoromethylation
- Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic compounds, utilizing hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process yields various products with potential applications in different chemical syntheses (Mejía & Togni, 2012).
Metalation of Halobenzotrifluorides
- Chloro(trifluoromethyl)benzenes undergo deprotonation adjacent to a halogen substituent when treated with alkyllithiums and lithium tetramethylpiperidide in THF, providing insights into regioselectivity and metalation processes (Mongin, Desponds, & Schlosser, 1996).
Halogenation Studies
- Controlled chlorination of trifluoromethoxybenzene produces various chlorinated derivatives. This research contributes to understanding the halogenation process and the stability of different chlorinated products (Herkes, 1977).
Synthesis of Fluorine-containing Polyetherimide
- A novel fluorine-containing polyetherimide was synthesized using 2-chloro-5-nitrobenzene trifluoride. This showcases the compound's application in creating advanced materials with potential use in various industries (Yu Xin-hai, 2010).
Aryne Route to Naphthalenes
- The compound is involved in the generation of arynes, which are then used in the synthesis of naphthalenes. This method demonstrates a unique approach to creating complex organic structures (Schlosser & Castagnetti, 2001).
Photochemical Reactivity Studies
- Research on the photochemical behavior of oxyfluorfen, a related compound, on different soils, provides insights into environmental interactions and degradation processes of such chemicals (Scrano, Bufo, Cataldi, & Albanis, 2004).
Synthesis of Organofluorine Compounds
- Studies on the synthesis of a variety of new organofluorine compounds using (trifluoromethoxy)phenyllithiums underline the compound's role in creating diverse fluorine-containing molecules (Castagnetti & Schlosser, 2001).
Gold-Catalyzed Reactions
- Gold-catalyzed redox reactions involving 2-epoxy-1-alkynylbenzenes lead to the formation of dihydrofuran products, illustrating the compound's utility in complex organic synthesis (Li, Lin, & Liu, 2010).
Future Directions
Properties
IUPAC Name |
2-chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-6-4(7(10,11)12)2-1-3-5(6)16-8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEIELIEVKRREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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